1,2,4-Trichlorobenzene-d3

Description

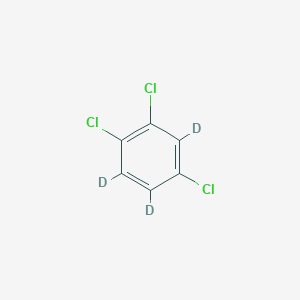

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583993 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-72-6 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2199-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Need for Isotopic Standards

An In-Depth Technical Guide to 1,2,4-Trichlorobenzene-d3: Properties and Applications

This guide provides a comprehensive technical overview of this compound (TCB-d3), a deuterated analog of 1,2,4-Trichlorobenzene. Primarily utilized by analytical chemists, environmental scientists, and toxicologists, its significance lies in its role as a high-fidelity internal and surrogate standard for quantitative analysis. Herein, we explore its fundamental chemical properties, spectroscopic characteristics, and core applications, with a focus on the principles that make it an indispensable tool in modern analytical science.

In quantitative analytical chemistry, particularly when dealing with complex matrices like environmental or biological samples, achieving accuracy and precision is a significant challenge. Analyte loss during sample preparation (e.g., extraction, cleanup) and signal suppression or enhancement in the analytical instrument (e.g., mass spectrometer) are common sources of error.

The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these issues. This compound is a prime example of such a standard. It is chemically identical to its non-labeled counterpart ("native") 1,2,4-Trichlorobenzene, a priority pollutant monitored by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[] Because TCB-d3 has nearly identical physicochemical properties to the native TCB, it behaves the same way during every step of the analytical process. However, its increased mass due to the three deuterium atoms allows it to be distinguished from the native compound by a mass spectrometer. By adding a known amount of TCB-d3 to a sample at the very beginning of the workflow, it serves as a precise tracer to correct for procedural losses and matrix effects, a technique known as Isotope Dilution Mass Spectrometry (IDMS) .[2][3]

Physicochemical Properties

This compound is a colorless liquid or low-melting solid with a characteristic aromatic odor.[4] Its physical properties are nearly identical to its non-deuterated analog, which is critical for its function as an analytical standard.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₃Cl₃ | [2] |

| CAS Number | 2199-72-6 | [2] |

| Molecular Weight | 184.47 g/mol | [2] |

| Melting Point | 16 °C (lit.) | [2][3] |

| Boiling Point | 214 °C (lit.) | [2][3] |

| Density | 1.454 g/mL at 20 °C | [2][3] |

| Refractive Index (n20/D) | 1.571 (lit.) | [2][3] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol.[5][6] Insoluble in water.[] | |

| Isotopic Purity | Typically ≥98 atom % D | [2][7] |

| Chemical Purity | Typically ≥98-99% | [2][7] |

Synthesis and Manufacturing Principles

While specific proprietary synthesis routes may vary, the production of this compound logically follows from the synthesis of its native analog, incorporating a deuterated starting material. A common industrial synthesis for 1,2,4-Trichlorobenzene involves the chlorination of dichlorobenzene isomers.[8][9]

To produce the deuterated version, the synthesis would logically start with deuterated benzene (Benzene-d6). The subsequent chlorination steps, carefully controlled to favor the 1,2,4- substitution pattern, would yield the final deuterated product. Purification is typically achieved via fractional distillation to separate it from other trichlorobenzene isomers that may form.[10] The high isotopic enrichment (≥98 atom % D) is a critical quality parameter, ensuring minimal interference from partially deuterated or non-deuterated species.[2][7]

Spectroscopic and Spectrometric Characterization

The utility of TCB-d3 is defined by its mass spectrometric and NMR properties.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the key distinction between TCB and TCB-d3 is the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The native 1,2,4-TCB has a molecular weight of approximately 181.45 g/mol .[11] Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl, ~25% ³⁷Cl), its mass spectrum exhibits a characteristic cluster of peaks for any chlorine-containing ion.[12] The molecular ion for native TCB appears as a cluster around m/z 180 (for C₆H₃³⁵Cl₃) and 182 (for C₆H₃³⁵Cl₂³⁷Cl).[13]

For TCB-d3, the molecular weight is ~184.47 g/mol .[2] The molecular ion is therefore shifted by +3 mass units compared to the native compound, appearing at m/z 183 (for C₆D₃³⁵Cl₃) and 185 (for C₆D₃³⁵Cl₂³⁷Cl). This clear mass shift is the foundation of the isotope dilution technique.

Expected Fragmentation: The primary fragmentation pathway for chlorobenzenes is the loss of a chlorine atom.[12][14]

Caption: Predicted EI-MS fragmentation of this compound.

This predictable shift allows a mass spectrometer to monitor ions specific to the analyte (e.g., m/z 180) and the internal standard (e.g., m/z 183) simultaneously, even if they co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: An ideal, 100% pure sample of this compound would show no signals in a proton NMR spectrum, as all proton sites on the aromatic ring have been substituted with deuterium. The absence of signals in the aromatic region (typically 7.0-7.5 ppm for the native compound) is a key indicator of high isotopic purity.[15] In practice, small residual signals from any remaining C₆D₂HCl₃ are often observed.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals in the aromatic region, confirming the presence and location of the deuterium labels.

-

¹³C NMR: The carbon spectrum will be similar to the native compound but with two key differences: the signals for deuterated carbons will be split into multiplets due to C-D coupling, and the signals will be attenuated due to the nuclear Overhauser effect. This provides structural confirmation of the deuteration pattern.

Core Application: Isotope Dilution for Environmental Analysis

This compound is frequently used as a surrogate or internal standard in regulatory methods for analyzing volatile organic compounds (VOCs) in water, such as the EPA 500 series methods (e.g., 524.2, 524.3).[4][10][16][17]

Causality Behind the Choice:

-

Surrogate Standard: Added to every sample, blank, and standard before preparation, it is used to monitor the efficiency of the entire analytical process. Recovery of the surrogate within a defined acceptance range (e.g., 70-130%) validates the results for that specific sample.

-

Internal Standard: Used for quantification. The ratio of the native analyte's signal to the internal standard's signal is plotted against the concentration to create a calibration curve. This ratio-based method inherently corrects for variations in sample volume, injection volume, and instrument response.[18]

Experimental Protocol: General Workflow for VOC Analysis in Water by Purge & Trap GC-MS

This protocol is a generalized representation based on principles outlined in EPA methods.[10]

1. Preparation of Standards:

- Prepare a stock solution of this compound in high-purity methanol (e.g., 10 µg/mL). This serves as the "spiking" solution.

- Prepare calibration standards by adding known amounts of native 1,2,4-Trichlorobenzene and other target VOCs to reagent water.

2. Sample Spiking and Preparation:

- For each sample, blank, and calibration standard, take a precise volume of water (e.g., 5 mL) in a purge-and-trap autosampler vial.

- Crucial Step: Add a small, precise volume of the TCB-d3 spiking solution to every vial (e.g., 5 µL). This ensures a constant concentration of the internal standard across the entire analytical batch.

- Seal the vials immediately to prevent loss of volatile compounds.

3. Purge and Trap Concentration:

- The sample is purged with an inert gas (e.g., helium or nitrogen).[19]

- Volatile analytes, including both native TCB and the TCB-d3 standard, are stripped from the water and collected on an adsorbent trap.

- The trap is then rapidly heated, desorbing the analytes onto the gas chromatograph (GC) column.

4. GC-MS Analysis:

- GC Separation: Analytes are separated based on their boiling points and affinity for the GC column. TCB and TCB-d3 will co-elute, appearing at the same retention time.

- MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. The instrument monitors specific, characteristic ions for the native analyte (e.g., m/z 180, 145) and the deuterated standard (e.g., m/z 183, 148).

5. Quantification:

Calculate the Response Factor (RF) for the analyte relative to the TCB-d3 standard from the calibration curve.

The concentration of the native 1,2,4-Trichlorobenzene in the unknown sample is calculated using the ratio of the analyte peak area to the TCB-d3 peak area, multiplied by the known concentration of the standard.

Caption: Isotope dilution workflow for VOC analysis using TCB-d3.

Safety, Handling, and Storage

This compound, like its native form, must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.[20]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear solvent-resistant gloves (e.g., Viton), safety glasses with side shields, and a lab coat. | |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. Prevent release to the environment. | |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and moisture. Keep away from oxidizing agents and strong acids.[7] | |

| Spill Response | Remove ignition sources. Absorb spill with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Ventilate the area. | |

| Disposal | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than just a deuterated molecule; it is a critical enabling tool for generating high-quality, defensible data in analytical and environmental sciences. Its chemical properties, which so closely mirror the native pollutant, combined with its distinct mass, allow researchers to overcome the fundamental challenges of sample loss and matrix interference. Understanding the principles of its application, particularly within the framework of Isotope Dilution Mass Spectrometry, is essential for any scientist engaged in the trace-level quantification of organic compounds.

References

- 2. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. osti.gov [osti.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. epa.gov [epa.gov]

- 9. Benzene, 1,2,4-trichloro- [webbook.nist.gov]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. massbank.eu [massbank.eu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 1,2,4-Trichlorobenzene(120-82-1) 1H NMR spectrum [chemicalbook.com]

- 14. velocityscientific.com.au [velocityscientific.com.au]

- 15. chebios.it [chebios.it]

- 16. shimadzu.com [shimadzu.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. nj.gov [nj.gov]

- 19. synquestlabs.com [synquestlabs.com]

- 20. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Analytical Standard: A Technical Guide to 1,2,4-Trichlorobenzene-d3

This guide provides an in-depth overview of 1,2,4-Trichlorobenzene-d3 (TCB-d3), a deuterated analog of 1,2,4-trichlorobenzene. Its primary utility is as a high-fidelity internal standard for the quantitative analysis of chlorinated benzenes and other semi-volatile organic compounds in complex matrices. This document will delve into its fundamental physical and chemical properties, its principal applications in analytical chemistry, and the necessary safety protocols for its handling and use.

Core Physicochemical Properties

This compound is a colorless liquid or oil at room temperature.[1][2] The substitution of three hydrogen atoms with deuterium results in a mass shift of +3, a critical feature for its application in mass spectrometry.[3] This isotopic labeling allows for its clear differentiation from its non-labeled counterpart and other potential interferences.[4]

A comprehensive summary of its key physical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆D₃Cl₃ | [5] |

| Molecular Weight | 184.47 g/mol | [2][5][6] |

| CAS Number | 2199-72-6 | [1][2][6] |

| Appearance | Colorless oil or liquid | [1][2][7] |

| Melting Point | 16 °C (lit.) | [1][3] |

| Boiling Point | 214 °C (lit.) | [1][3] |

| Density | 1.454 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.571 (lit.) | [1][3] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol.[1][2] Low water solubility.[8] | [1][2][8] |

| Isotopic Purity | Typically ≥98 atom % D | [3][5] |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS).[4] Its chemical properties closely mimic those of the native 1,2,4-trichlorobenzene and other related chlorinated compounds, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution, combined with its distinct mass, allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Beyond its role as an internal standard, TCB-d3 is also employed in:

-

Tracer Studies: The deuterium label enables its use as a tracer to investigate the environmental fate and transport of chlorinated benzenes in soil and water.[4]

-

Mechanistic Studies: By comparing the reaction rates of deuterated and non-deuterated forms, researchers can gain insights into chemical and biochemical reaction mechanisms.[4]

-

Environmental Analysis: It is frequently used in the analysis of priority pollutants.[6]

The following workflow diagram illustrates the typical use of this compound as an internal standard in an environmental sample analysis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[3][9] It is also very toxic to aquatic life with long-lasting effects.[3][9] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10]

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[9]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

Storage: Store at room temperature away from light and moisture.[6] Keep the container tightly closed in a dry and well-ventilated place.[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Experimental Protocol: Preparation of a Calibration Standard with this compound

This protocol outlines the preparation of a calibration standard for the quantification of a target analyte using this compound as an internal standard.

Materials:

-

This compound (certified reference material)

-

Target analyte(s) (certified reference material)

-

High-purity solvent (e.g., isooctane, hexane)

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Prepare a stock solution of the internal standard (IS):

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 µg/mL).

-

-

Prepare a stock solution of the target analyte(s):

-

Follow the same procedure as in step 1 for each target analyte.

-

-

Prepare a series of calibration standards:

-

Label a series of volumetric flasks.

-

To each flask, add a constant, known volume of the internal standard stock solution.

-

Add varying, known volumes of the target analyte stock solution to create a range of concentrations that bracket the expected sample concentrations.

-

Bring each flask to final volume with the solvent.

-

-

Analysis:

-

Analyze the calibration standards by GC-MS.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

This self-validating system ensures that any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard, leading to more reliable and reproducible results.

References

- 1. 1,2,4-TRICHLOROBENZENE (D3) CAS#: 2199-72-6 [m.chemicalbook.com]

- 2. 1,2,4-TRICHLOROBENZENE (D3) CAS#: 2199-72-6 [amp.chemicalbook.com]

- 3. 1,2,4-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy this compound | 2199-72-6 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. isotope.com [isotope.com]

- 7. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,2,4-Trichlorobenzene-d3 (CAS: 2199-72-6)

Introduction: The Role of Isotopic Labeling in Precision Analytics

This compound (CAS Number: 2199-72-6) is the deuterated isotopologue of 1,2,4-Trichlorobenzene (1,2,4-TCB), a significant compound in environmental monitoring and chemical synthesis.[1][2] The strategic replacement of three hydrogen atoms with deuterium isotopes creates a molecule with a molecular weight of 184.47 g/mol , which is three mass units higher than its native counterpart.[3][4] This mass shift is the cornerstone of its utility. While chemically almost identical to the unlabeled form, its distinct mass allows it to be unequivocally differentiated in mass spectrometry analyses.[3] This guide provides an in-depth examination of its properties, core applications, and a validated protocol for its use as an internal standard in quantitative analysis.

Physicochemical and Isotopic Properties

The efficacy of this compound as an analytical standard is rooted in its physical properties, which closely mirror those of the target analyte, 1,2,4-TCB. This ensures it behaves similarly during sample preparation, extraction, and chromatographic separation, a critical factor for accurate quantification. The key distinction lies in its isotopic purity, which is paramount for its function.

| Property | Value | Source(s) |

| CAS Number | 2199-72-6 | [1][2] |

| Molecular Formula | C₆D₃Cl₃ | [2][4] |

| Molecular Weight | 184.47 g/mol | [2] |

| Unlabeled CAS | 120-82-1 | [5] |

| Appearance | Colorless liquid or solid | [6][7] |

| Melting Point | 16 °C | [4] |

| Boiling Point | 214 °C | [4][8] |

| Density | 1.454 g/mL at 25 °C | [4][8][9] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Chemical Purity | Typically ≥98% to 99% | [2][4] |

| Solubility | Insoluble in water | [9] |

| Storage | Store at room temperature, protected from light and moisture. | [1] |

Core Application: The Internal Standard in Quantitative Mass Spectrometry

The primary and most critical application of this compound is as an internal standard for the quantification of 1,2,4-TCB and related priority pollutants in complex matrices, such as soil, water, and biological tissues.[1][3]

Causality Behind its Efficacy:

The "ideal" internal standard should have physicochemical properties as close to the analyte as possible but be clearly distinguishable by the detector. Deuterated standards like this compound fulfill this perfectly.

-

Co-elution in Chromatography: Because deuterium substitution has a negligible effect on polarity and volatility, the labeled standard co-elutes with the unlabeled analyte in both gas chromatography (GC) and liquid chromatography (LC). This ensures that any variations in retention time or chromatographic conditions affect both compounds equally.

-

Correction for Matrix Effects: During analysis by mass spectrometry (MS), other molecules from the sample matrix can interfere with the ionization of the target analyte, causing either ion suppression or enhancement. Since the internal standard is chemically identical, it experiences the same matrix effects. By measuring the ratio of the analyte signal to the standard signal, these effects are normalized, leading to a more accurate measurement.[3]

-

Compensation for Sample Loss: Losses can occur at any stage of sample preparation, including extraction, cleanup, and injection. By spiking the sample with a known concentration of this compound at the very beginning of the workflow, any subsequent loss of the analyte will be mirrored by a proportional loss of the standard. The final analyte-to-standard ratio remains constant, thus correcting for these physical losses.

The following diagram illustrates a typical workflow for using this compound in an environmental sample analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of 1,2,4-TCB in Water by GC-MS

This protocol provides a self-validating methodology for the determination of 1,2,4-Trichlorobenzene in a water sample.

Objective: To accurately quantify the concentration of 1,2,4-Trichlorobenzene (CAS: 120-82-1) using this compound (CAS: 2199-72-6) as an internal standard.

1. Preparation of Standards:

- Stock Solutions: Prepare individual stock solutions of native 1,2,4-TCB and this compound (Internal Standard, IS) in a high-purity solvent like hexane or methanol at a concentration of 100 µg/mL.

- Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the native 1,2,4-TCB stock solution.

- Spiking the Calibration Curve: Fortify each calibration standard, as well as a solvent blank, with the internal standard (this compound) to a constant final concentration (e.g., 20 ng/mL). This step is crucial for creating the calibration curve based on response ratios.

2. Sample Preparation:

- Collect a 100 mL water sample in a clean glass container.

- Spike the water sample with the internal standard solution to achieve the same concentration as in the calibration standards (e.g., 20 ng/mL).

- Perform a liquid-liquid extraction by adding 30 mL of dichloromethane, shaking vigorously for 2 minutes, and allowing the layers to separate. Collect the organic (bottom) layer. Repeat the extraction twice more, pooling the organic extracts.

- Dry the pooled extract by passing it through a column of anhydrous sodium sulfate.

- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Injector: Splitless mode, 250°C.

- Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Mass Spectrometer (MS) Conditions:

- Mode: Selected Ion Monitoring (SIM).

- Ionization: Electron Ionization (EI) at 70 eV.

- Ions to Monitor:

- 1,2,4-TCB (Analyte): m/z 180 (quantification), 182 (confirmation).

- 1,2,4-TCB-d3 (IS): m/z 183 (quantification), 185 (confirmation).

4. Data Analysis and Quantification:

- Inject the prepared calibration standards to generate a calibration curve. Plot the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration. Perform a linear regression to establish the curve's equation (y = mx + c) and correlation coefficient (R² > 0.995).

- Inject the prepared water sample extract.

- Calculate the Area_Analyte / Area_IS ratio from the sample chromatogram.

- Use the calibration curve equation to calculate the concentration of 1,2,4-TCB in the sample extract. Account for the initial sample volume and final extract volume to report the final concentration in the water sample (e.g., in µg/L).

Safety and Handling

As a chlorinated aromatic compound, this compound and its unlabeled analog require careful handling in a laboratory setting.

-

Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.[4][10] The signal word is "Warning".[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Handling Procedures: Avoid contact with skin and eyes and inhalation of vapor.[11][12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10]

-

Environmental Precautions: Due to its high toxicity to aquatic organisms, avoid release into the environment.[10][11] All waste materials should be disposed of as hazardous waste according to local, state, and federal regulations.

Conclusion

This compound (CAS: 2199-72-6) is an indispensable tool for modern analytical chemistry, particularly in the field of environmental science. Its utility is derived from the principles of isotope dilution mass spectrometry, where its chemical similarity to the target analyte, combined with a distinct mass difference, allows for highly accurate and precise quantification by correcting for sample loss and matrix-induced signal variations. Proper understanding of its properties, application, and safe handling procedures enables researchers to generate reliable and defensible data for regulatory compliance, environmental monitoring, and scientific investigation.

References

- 1. isotope.com [isotope.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 2199-72-6 [smolecule.com]

- 4. 1,2,4-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]

- 8. 1,2,4-TRICHLOROBENZENE (D3) CAS#: 2199-72-6 [m.chemicalbook.com]

- 9. 1,2,4-トリクロロベンゼン anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Guide to the Application of 1,2,4-Trichlorobenzene-d3 in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,4-Trichlorobenzene-d3 (TCB-d3), focusing on its core physicochemical properties, particularly its molecular weight, and its critical role as an internal standard in modern analytical chemistry. We will explore the scientific principles behind its application and provide a detailed protocol for its use in quantitative mass spectrometry.

Core Physicochemical Properties

This compound is a deuterated isotopologue of 1,2,4-Trichlorobenzene. The substitution of three hydrogen atoms with deuterium, the heavy isotope of hydrogen, results in a predictable and analytically significant mass shift. This intentional isotopic labeling is the foundation of its utility in quantitative analysis.

The fundamental properties of TCB-d3 are summarized below. The most critical of these for its application as an internal standard is its molecular weight, which is precisely known and distinct from its non-labeled counterpart.

| Property | Value | Source |

| Molecular Weight | 184.47 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₆D₃Cl₃ | [1][5][6] |

| CAS Number | 2199-72-6 | [1][2][3][4][5][6] |

| Isotopic Purity | ≥98 atom % D | [3][4] |

| Chemical Purity | ≥98-99% | [1][2][3] |

| Appearance | Colorless Liquid or White Solid | [7] |

| Boiling Point | 214 °C (lit.) | [3] |

| Density | 1.454 g/mL (lit.) | [3] |

For comparison, the non-deuterated (native) 1,2,4-Trichlorobenzene (CAS 120-82-1) has a molecular weight of approximately 181.45 g/mol .[7][8][9] The mass difference of +3 Da is the key to its function in mass spectrometry-based methods.[3]

The Principle of Isotopic Dilution: Why TCB-d3 is an Ideal Internal Standard

In quantitative analysis, particularly for samples with complex matrices such as environmental water, soil, or biological fluids, the precise measurement of an analyte can be compromised by sample loss during preparation or by variations in instrument response (e.g., injection volume inconsistencies). An internal standard (IS) is added in a known, constant amount to every sample, standard, and blank to correct for these potential errors.[10]

Causality of Experimental Choice:

The ideal internal standard co-behaves identically to the analyte of interest through every step of the analytical process—extraction, derivatization, and chromatographic separation—but is uniquely distinguishable by the detector.

-

Chemical Equivalence: TCB-d3 is chemically and physically almost identical to native 1,2,4-Trichlorobenzene. It has the same polarity, solubility, boiling point, and chromatographic retention time. This ensures that any analyte lost during sample preparation is accompanied by a proportional loss of the internal standard.

-

Mass Spectrometric Distinction: The key difference is its mass. A mass spectrometer can easily distinguish between the native TCB (m/z ~180, 182, 184 for its isotopic cluster) and TCB-d3 (m/z ~183, 185, 187).[11][12] This allows the instrument to measure the abundance of each compound independently, even if they co-elute from the gas chromatograph.

By measuring the ratio of the analyte signal to the internal standard signal, the method becomes immune to variations in sample volume or instrument sensitivity, leading to highly accurate and precise quantification.[10][11] This self-validating system is the cornerstone of robust analytical methods in fields ranging from environmental monitoring to pharmaceutical development.[2][11]

Experimental Workflow: Quantification of 1,2,4-TCB in Water Samples

This section provides a detailed methodology for the determination of 1,2,4-Trichlorobenzene in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS) with TCB-d3 as an internal standard.

Workflow Diagram

Caption: Workflow for quantitative analysis using an internal standard.

Step-by-Step Protocol

1. Preparation of Standards

- Primary Stock Standard (TCB): Accurately weigh ~10 mg of native 1,2,4-Trichlorobenzene into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This creates a ~1000 µg/mL stock solution.

- Internal Standard Stock (TCB-d3): Prepare a separate stock solution of this compound in the same manner.

- Calibration Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the primary stock standard. Crucially, spike each calibration standard with a constant concentration of the TCB-d3 internal standard (e.g., 2 µg/mL).

2. Sample Preparation

- Measure 100 mL of the water sample into a separatory funnel.

- Internal Standard Spiking: Add a precise volume of the TCB-d3 internal standard stock solution to the water sample to achieve a final concentration equivalent to that in the calibration standards.

- Add 20 mL of hexane to the separatory funnel.

- Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.

- Drain the aqueous (bottom) layer and collect the organic (top) layer.

- Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

- Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

- Instrument: Gas chromatograph coupled to a mass spectrometer.

- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

- Injection: 1 µL, splitless mode.

- Oven Program: Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

- MS Mode: Selected Ion Monitoring (SIM).

- Quantification Ion for 1,2,4-TCB: m/z 180

- Confirmation Ion for 1,2,4-TCB: m/z 182

- Quantification Ion for 1,2,4-TCB-d3: m/z 183

4. Data Analysis and Calculation

- For each calibration standard, calculate the Response Ratio (RR):

- RR = (Peak Area of native TCB) / (Peak Area of TCB-d3)

- Plot a calibration curve of RR versus the concentration of the native TCB standards. The result should be a linear curve with a high correlation coefficient (R² > 0.995).

- For the unknown sample, calculate its Response Ratio using the same formula.

- Determine the concentration of TCB in the sample extract by using the linear regression equation from the calibration curve:

- Concentration_extract (µg/mL) = (Sample_RR - y-intercept) / slope

- Finally, calculate the concentration in the original water sample, accounting for the initial volume and final extract volume:

- Concentration_water (µg/L) = Concentration_extract * (V_final / V_initial) * 1000

Conclusion

This compound, with its precisely defined molecular weight of 184.47 g/mol , is an indispensable tool for analytical scientists. Its utility is not merely a function of its mass, but of its ability to mimic its non-deuterated counterpart through complex analytical procedures while remaining distinct to the mass spectrometer. The application of isotopic dilution using TCB-d3 provides a robust, self-validating system that ensures the highest level of accuracy and precision in the quantification of pollutants and other trace compounds. This guide serves as a foundational reference for professionals seeking to implement reliable and defensible analytical methodologies in their research and development efforts.

References

- 1. scbt.com [scbt.com]

- 2. isotope.com [isotope.com]

- 3. 1,2,4-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2,4-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1,2,4-trichloro- [webbook.nist.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 11. Buy this compound | 2199-72-6 [smolecule.com]

- 12. massbank.eu [massbank.eu]

1,2,4-Trichlorobenzene-d3 safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1,2,4-Trichlorobenzene-d3

Introduction

This compound (CAS No. 2199-72-6) is a deuterated form of 1,2,4-trichlorobenzene, an organochlorine compound.[1][2] In research and development, particularly in environmental analysis and mass spectrometry, deuterated standards like this compound are indispensable for their role as internal standards or surrogates, providing a high degree of accuracy in quantitative analyses.[3] Its non-deuterated counterpart is used as a dye carrier, an intermediate in herbicide production, a degreasing agent, and a high-temperature solvent.[2][4][5] Given its chemical properties and toxicological profile, a comprehensive understanding of its safety and handling is paramount for researchers and laboratory personnel.

This guide provides an in-depth analysis of the safety protocols, hazard profile, and emergency procedures for this compound, grounded in authoritative safety data. The structure of this document is designed to logically flow from identification and hazard recognition to practical application of safety measures and emergency response.

Compound Identification and Physical Properties

A precise understanding of the compound's identity and physical characteristics is the foundation of a robust safety protocol.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][6] |

| Synonyms | Deuterated 1,2,4-trichlorobenzene, unsym-Trichlorobenzene-d3 | [1][7][8] |

| CAS Number | 2199-72-6 | [1][7][9] |

| Molecular Formula | C₆D₃Cl₃ | [1][7][9] |

| Molecular Weight | 184.47 g/mol | [1][7][9] |

| Appearance | Colorless liquid or white crystalline solid | [10][11][12] |

| Melting Point | 16 °C (60.8 °F) | [7][8][9] |

| Boiling Point | 214 °C (417.2 °F) | [7][8][9] |

| Density | 1.454 g/mL | [7][9] |

| Flash Point | >105 °C (>221 °F) | [13][14] |

| Solubility in Water | Low solubility | [4][15] |

Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, skin irritation, and severe environmental impact. The causality is clear: the chemical's molecular structure and reactivity lead to these specific biological and environmental interactions.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | GHS09 (Environment) |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment) |

The signal word for this compound is "Warning" .[3][7][9][16]

Toxicological Profile and Health Effects

Exposure to 1,2,4-trichlorobenzene can occur via inhalation, ingestion, and skin or eye contact.[11][12] While specific toxicological data for the deuterated form is limited, the profile of the parent compound, 1,2,4-trichlorobenzene, provides the basis for safety protocols.

-

Acute Effects : Ingestion can be harmful, leading to symptoms like nausea, dizziness, and headache.[15][17] The substance is irritating to the eyes, skin, and respiratory tract.[12][13][14] High concentrations may cause damage to the liver and kidneys.[13][17][18]

-

Chronic Effects : Prolonged or repeated exposure may defat the skin, leading to dryness or cracking.[14] The liver is a primary target organ for chronic exposure.[5][14] The U.S. EPA has classified the parent compound 1,2,4-trichlorobenzene as a Group D substance, meaning it is not classifiable as to human carcinogenicity.[5][10]

Personal Protective Equipment (PPE) and Engineering Controls

The selection of PPE is directly dictated by the hazard profile. The goal is to create a barrier between the researcher and the chemical to mitigate the risks of skin contact, eye exposure, and inhalation.

Engineering Controls

-

Ventilation : Always handle this compound in a well-ventilated area.[13][19] A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-

Safety Stations : Eyewash fountains and safety showers must be readily available in the immediate work area.[15][20]

Personal Protective Equipment

-

Hand Protection : Wear appropriate solvent-resistant gloves.[20][21] Safety equipment suppliers recommend Viton® as a suitable material.[20] Gloves must be inspected before use and disposed of properly after handling the chemical.[21]

-

Eye and Face Protection : Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[13][15][21] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[20]

-

Skin and Body Protection : Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[13][15] For larger-scale operations, a complete suit protecting against chemicals may be necessary.[21]

-

Respiratory Protection : Under normal laboratory conditions with proper engineering controls (i.e., a fume hood), respiratory protection is typically not required.[15] However, if exposure limits are exceeded or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[13][21]

The logical relationship between the identified hazards and the required protective measures is illustrated below.

References

- 1. scbt.com [scbt.com]

- 2. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 3. isotope.com [isotope.com]

- 4. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. epa.gov [epa.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 1,2,4-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,2,4-TRICHLOROBENZENE (D3) | 2199-72-6 [amp.chemicalbook.com]

- 9. This compound D 98atom 2199-72-6 [sigmaaldrich.com]

- 10. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene [cdc.gov]

- 12. restoredcdc.org [restoredcdc.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. ICSC 1049 - 1,2,4-TRICHLOROBENZENE [inchem.org]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. nj.gov [nj.gov]

- 20. nj.gov [nj.gov]

- 21. armar-europa.de [armar-europa.de]

A Comprehensive Technical Guide to the Synthesis of Deuterated 1,2,4-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of deuterated 1,2,4-trichlorobenzene, a critical internal standard for mass spectrometry applications and a valuable tool in metabolic and environmental fate studies. The strategic incorporation of deuterium into the 1,2,4-trichlorobenzene scaffold enhances analytical accuracy by allowing for precise quantification in complex matrices. This document details the primary synthetic methodologies, focusing on transition metal-catalyzed hydrogen isotope exchange (HIE), outlines a comprehensive experimental protocol, and discusses the analytical techniques required for product validation. The causality behind experimental choices is explained to provide a robust framework for researchers.

Introduction: The Significance of Deuterated 1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene is a synthetic organic compound that has been used as a solvent and an intermediate in the production of other chemicals, such as herbicides.[1][2] Its persistence in the environment and potential for biotransformation necessitate sensitive and accurate analytical methods for its detection and quantification.[3] Deuterated internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) for achieving precise and reproducible results.[4][5][6]

The fundamental principle behind the utility of deuterated standards lies in their chemical near-identity to the analyte of interest.[4] Deuterated 1,2,4-trichlorobenzene (specifically, 1,2,4-trichlorobenzene-d₃) co-elutes with the non-deuterated form during chromatographic separation but is distinguishable by its higher mass in a mass spectrometer.[5] This allows for the correction of variations that can occur during sample preparation, such as extraction losses, and analytical inconsistencies like matrix effects and instrument drift.[4][5] The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis.[5][7]

Furthermore, the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, can be exploited in drug metabolism studies.[8] While not the primary focus for an internal standard, this property is crucial when using deuterated compounds to investigate metabolic pathways.[8][9]

Core Synthetic Strategies for Deuteration

The selective introduction of deuterium into aromatic systems can be accomplished through several robust synthetic methods. The choice of strategy is often dictated by the desired level of deuteration, regioselectivity, and the stability of the starting material under the reaction conditions. For 1,2,4-trichlorobenzene, transition metal-catalyzed hydrogen isotope exchange (HIE) is a highly effective approach.

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

HIE has emerged as a powerful and versatile method for the deuteration of aromatic compounds.[8] This technique involves the use of a transition metal catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium from a suitable source.

Causality of Method Selection:

-

High Efficiency and Selectivity: Transition metal catalysts can be chosen to promote H-D exchange at specific positions on the aromatic ring, although for a molecule like 1,2,4-trichlorobenzene, achieving deuteration at the three available positions is the primary goal.

-

Mild Reaction Conditions: While some HIE reactions require elevated temperatures and pressures, many modern catalytic systems operate under relatively mild conditions, preserving the integrity of the starting material.[10]

-

Accessibility of Deuterium Sources: Common deuterium sources such as deuterium gas (D₂) and deuterium oxide (D₂O) are readily available.[10][11]

Key Catalytic Systems:

-

Iridium-based Catalysts: Cationic iridium complexes are known to catalyze the H/D exchange of arenes.[12]

-

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for H-D exchange reactions, often in the presence of a deuterium source like D₂O.[10][11]

-

Ruthenium-based Catalysts: Ruthenium catalysts have also been shown to be effective for the deuteration of aromatic compounds.[13]

The following workflow illustrates the general process of transition metal-catalyzed HIE for the synthesis of deuterated 1,2,4-trichlorobenzene.

References

- 1. isotope.com [isotope.com]

- 2. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound-specific isotope analysis (CSIA) evaluation of degradation of chlorinated benzenes (CBs) and benzene in a contaminated aquifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1,2,4-Trichlorobenzene-d3 for High-Precision Analytical Applications

For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable and reproducible results, particularly in chromatographic and mass spectrometric techniques. This guide provides an in-depth technical overview of 1,2,4-Trichlorobenzene-d3 (CAS No. 2199-72-6), a critical tool for sensitive and accurate quantification of its unlabeled analog and related compounds. We will explore the essential criteria for supplier selection, provide a detailed protocol for its application, and discuss the scientific principles that underpin its use.

The Critical Role of Deuterated Standards in Analytical Chemistry

1,2,4-Trichlorobenzene is a synthetic chemical used as an intermediate in the production of herbicides and as a solvent in various industrial applications.[1][2] Due to its potential as an environmental contaminant, its accurate detection and quantification in complex matrices like soil, water, and biological tissues are of significant interest.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that significantly improves the accuracy and precision of quantification. This method involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[3] Because the labeled standard (internal standard) is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis, including any sample loss.[4] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate quantification can be achieved, as the ratio is largely unaffected by variations in sample recovery.[4] this compound, with three deuterium atoms replacing hydrogen atoms on the benzene ring, provides a distinct mass shift (M+3) that allows for its clear differentiation from the unlabeled compound by the mass spectrometer.[5]

Selecting a High-Quality this compound Supplier: Key Considerations

The reliability of any analytical method employing isotope dilution is fundamentally dependent on the quality of the internal standard. Therefore, careful selection of a supplier is a critical first step. Here are the essential technical criteria to consider:

-

Isotopic Purity and Enrichment: Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.[6][7] High isotopic enrichment (typically ≥98 atom % D) is crucial to minimize the contribution of the unlabeled analyte in the standard to the overall signal, which could otherwise lead to an overestimation of the analyte in the sample.[4] Always request a Certificate of Analysis (CoA) that specifies the isotopic enrichment.

-

Chemical Purity: The chemical purity ensures that the standard is free from other chemical contaminants that could interfere with the analysis.[1] A high chemical purity (typically ≥98%) is essential for accurate standard preparation.

-

Concentration and Formulation: Suppliers offer this compound in various forms, most commonly as a neat (pure) substance or as a solution in a specified solvent at a certified concentration.[1] The choice depends on the specific needs of the laboratory and the analytical method. Certified solutions can save time and reduce potential errors in standard preparation.

-

Documentation and Traceability: Reputable suppliers provide comprehensive documentation, including a CoA with lot-specific data on purity, isotopic enrichment, and concentration.[8] This documentation is essential for quality control, method validation, and regulatory compliance.

Leading Suppliers of this compound

Several reputable suppliers specialize in stable isotope-labeled compounds. The following table provides a comparative summary of offerings for this compound from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Format |

| Cambridge Isotope Laboratories, Inc. (CIL) | 1,2,4-Trichlorobenzene (D₃, 98%) | 2199-72-6 | C₆D₃Cl₃ | Chemical Purity: 98% | Neat |

| Santa Cruz Biotechnology, Inc. (SCBT) | This compound | 2199-72-6 | C₆D₃Cl₃ | ≥98% | Not specified |

| LGC Standards (incorporating Toronto Research Chemicals) | This compound | 2199-72-6 | C₆D₃Cl₃ | Not specified | Neat |

| Sigma-Aldrich (Merck) | This compound | 2199-72-6 | C₆D₃Cl₃ | 98 atom % D, 99% (CP) | Neat |

| AccuStandard, Inc. | 1,2,4-Trichlorobenzene | 120-82-1 (unlabeled) | C₆H₃Cl₃ | Certified Reference Material | Neat or in solution |

Note: While AccuStandard is a well-known supplier of chemical standards, their online catalog primarily lists the unlabeled 1,2,4-Trichlorobenzene. Researchers should inquire directly for the deuterated analog.[9][10]

Experimental Protocol: Using this compound as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 1,2,4-trichlorobenzene in an environmental water sample, based on the principles of EPA Method 1625.[3][11]

Materials and Reagents:

-

This compound (neat or certified solution)

-

1,2,4-Trichlorobenzene (for calibration standards)

-

High-purity solvent (e.g., methanol, isooctane)

-

Sample extraction solvent (e.g., methylene chloride)

-

Anhydrous sodium sulfate

-

High-purity water (for blanks and standards)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass selective detector (GC-MS)

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

If using a neat standard, accurately weigh a known amount of this compound and dissolve it in a high-purity solvent to create a concentrated stock solution.

-

Similarly, prepare a stock solution of the unlabeled 1,2,4-trichlorobenzene.

-

Rationale: Accurate preparation of stock solutions is fundamental to the entire quantitative analysis. Any error at this stage will propagate through all subsequent measurements.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying known amounts of the unlabeled 1,2,4-trichlorobenzene stock solution to volumetric flasks.

-

Spike each calibration standard with a constant, known amount of the this compound internal standard stock solution.

-

Bring each flask to volume with high-purity solvent.

-

Rationale: The calibration curve establishes the relationship between the concentration ratio of the analyte to the internal standard and their corresponding signal response ratio from the GC-MS.[3]

-

-

Sample Preparation and Spiking:

-

Collect the water sample in a clean, appropriate container.

-

To a known volume of the water sample, add a precise amount of the this compound internal standard stock solution. This should be done at the very beginning of the sample preparation process.

-

Rationale: Adding the internal standard at the earliest stage ensures that it undergoes the same extraction and handling procedures as the native analyte, effectively correcting for any losses during these steps.[3]

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction of the spiked water sample using an appropriate organic solvent like methylene chloride.

-

The specific extraction conditions (e.g., pH adjustment) will depend on the full suite of analytes being targeted, as outlined in methods like EPA 1625.[3]

-

Collect the organic phase.

-

Rationale: This step isolates the analytes of interest from the sample matrix and concentrates them into a smaller volume of a solvent suitable for GC-MS analysis.

-

-

Drying and Concentration:

-

Dry the organic extract by passing it through anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small, known final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

Rationale: Removing water prevents potential damage to the GC column and interference in the analysis. Concentration increases the sensitivity of the method, allowing for the detection of low levels of the analyte.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract and each of the calibration standards into the GC-MS system.

-

The GC will separate the 1,2,4-trichlorobenzene and its deuterated analog from other compounds in the sample. The mass spectrometer will detect and quantify the ions specific to each compound.

-

Rationale: The GC provides chromatographic separation, while the MS provides selective detection and quantification based on the mass-to-charge ratio of the characteristic ions of the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard and sample, determine the peak area for the characteristic ions of both unlabeled 1,2,4-trichlorobenzene and this compound.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio versus the concentration ratio for the calibration standards.

-

Using the response ratio from the sample and the calibration curve, determine the concentration of 1,2,4-trichlorobenzene in the original sample.

-

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the use of this compound as an internal standard in a typical analytical workflow.

Caption: Workflow for Isotope Dilution Analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers requiring high-accuracy quantification of its unlabeled counterpart in complex matrices. The principles of isotope dilution, when correctly applied, provide a robust and reliable analytical method that corrects for variations in sample preparation and instrument response. The integrity of these results, however, begins with the careful selection of a high-quality, well-characterized deuterated standard from a reputable supplier. By following a validated protocol and understanding the scientific rationale behind each step, researchers can ensure the generation of defensible and highly accurate data in their drug development and environmental monitoring endeavors.

References

- 1. isotope.com [isotope.com]

- 2. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. epa.gov [epa.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. This compound D 98atom 2199-72-6 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. accustandard.com [accustandard.com]

- 10. accustandard.com [accustandard.com]

- 11. epa.gov [epa.gov]

properties of 1,2,4-Trichlorobenzene unlabeled vs deuterated

An In-depth Technical Guide to the Properties and Applications of 1,2,4-Trichlorobenzene and its Deuterated Analog

Abstract

1,2,4-Trichlorobenzene (1,2,4-TCB) is a chlorinated aromatic compound with significant industrial applications, primarily as a solvent and a chemical intermediate.[1] Its prevalence and potential environmental persistence necessitate robust and accurate analytical methods for its detection and quantification. This technical guide provides an in-depth comparison of the physicochemical and spectroscopic properties of unlabeled 1,2,4-Trichlorobenzene and its deuterated isotopologue, 1,2,4-Trichlorobenzene-d₃. The core focus is to elucidate the fundamental principles that make the deuterated form an exemplary internal standard in modern analytical chemistry, particularly in mass spectrometry-based methods. This document is intended for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of these compounds for method development, validation, and application.

Part 1: Comparative Physicochemical Properties

The substitution of hydrogen with its heavier isotope, deuterium, results in a measurable change in molecular weight but has a negligible impact on most bulk physicochemical properties such as boiling point, melting point, and density. This similarity in physical behavior is a critical prerequisite for an effective internal standard, ensuring it behaves identically to the unlabeled analyte during sample preparation and chromatographic separation.

The primary distinction lies in the molecular weight, which increases by approximately three daltons due to the replacement of three protium atoms with deuterium atoms.[2][3][4] This mass difference is the cornerstone of its utility in mass spectrometric analysis.

Table 1: Physicochemical Data of Unlabeled vs. Deuterated 1,2,4-Trichlorobenzene

| Property | 1,2,4-Trichlorobenzene (Unlabeled) | 1,2,4-Trichlorobenzene-d₃ (Deuterated) | Causality of Difference |

| Molecular Formula | C₆H₃Cl₃[2] | C₆D₃Cl₃[3] | Isotopic Substitution |

| CAS Number | 120-82-1[5] | 2199-72-6[3] | Unique Chemical Identifier |

| Molecular Weight | 181.45 g/mol [1][6] | 184.47 g/mol [3][4] | Mass of 3 Deuterons vs. 3 Protons |

| Appearance | Colorless liquid or solid[2][7] | Colorless oil/liquid[8] | No significant change |

| Melting Point | ~16-17 °C[5][9][10] | ~16 °C (lit.)[11][12] | Isotopic substitution has a minimal effect |

| Boiling Point | ~213-214 °C[5][9] | ~214 °C (lit.)[11][12] | Isotopic substitution has a minimal effect |

| Density | ~1.454 g/mL at 20-25 °C[2][5] | ~1.454 g/mL (lit.)[11] | Isotopic substitution has a minimal effect |

| Refractive Index (n20/D) | ~1.571 (lit.)[9] | ~1.571 (lit.)[11] | Isotopic substitution has a minimal effect |

| Water Solubility | Very low (~30-50 mg/L)[2] | Presumed to be very low and similar to unlabeled | Polarity is virtually unchanged |

| Vapor Pressure | ~1 mmHg at 20-40 °C[5] | Presumed to be nearly identical to unlabeled | Isotopic substitution has a minimal effect |

Part 2: Spectroscopic Differentiation and the Isotope Effect

The most profound differences between unlabeled and deuterated 1,2,4-TCB are observed in their spectroscopic signatures. These differences are not merely academic; they are the functional basis for distinguishing and independently quantifying the two molecules within the same sample.

Mass Spectrometry (MS)

In mass spectrometry, the deuterated compound is cleanly separated from its unlabeled counterpart by its mass-to-charge ratio (m/z). The molecular ion of 1,2,4-Trichlorobenzene-d₃ appears at a nominal m/z that is 3 units higher than that of the unlabeled compound.[11] This "mass shift" allows a mass spectrometer to act as a highly selective detector, enabling the precise quantification of the analyte (unlabeled) relative to the known concentration of the internal standard (deuterated), even if they co-elute chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of unlabeled 1,2,4-TCB displays a characteristic pattern for its three aromatic protons.[13][14] Due to the asymmetrical substitution, each proton is in a unique chemical environment, resulting in three distinct signals with specific coupling patterns (splitting).[15] In stark contrast, 1,2,4-Trichlorobenzene-d₃ is essentially "silent" in ¹H NMR because the deuterium nuclei (²H) do not resonate at the same frequency as protons. This makes ¹H NMR an excellent tool for confirming the isotopic purity of the deuterated standard.

-

¹³C NMR: The ¹³C NMR spectra of both compounds are very similar. However, the carbon atoms bonded to deuterium (C-D) may exhibit a small upfield shift and the signal may be split into a triplet due to coupling with the deuterium nucleus (spin I=1).

-

²H NMR: Conversely, a deuterium NMR experiment would show distinct signals for the deuterated compound while the unlabeled version would be silent.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The C-D bond is stronger and has a different reduced mass than the C-H bond. Consequently, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. This isotopic effect would result in a significantly different IR spectrum, particularly in the C-H stretching region (~3000-3100 cm⁻¹) versus the C-D stretching region (~2200-2300 cm⁻¹).

Part 3: Application as an Internal Standard in Quantitative Analysis

The core utility of 1,2,4-Trichlorobenzene-d₃ is its role as an internal standard for the quantitative analysis of unlabeled 1,2,4-TCB in complex matrices such as soil, water, or biological tissues.[16]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution is a gold-standard method for quantitative analysis. It relies on adding a known amount of an isotopically labeled standard to a sample before any extraction or cleanup steps. The fundamental assumption is that the labeled standard will experience the exact same sample preparation losses and ionization suppression/enhancement effects as the native analyte. By measuring the ratio of the native analyte to the labeled standard in the final extract, one can calculate the initial concentration of the analyte with high precision and accuracy, as the ratio remains constant throughout the workflow.

Diagram 1: The Role of an Isotope-Labeled Internal Standard

Caption: Workflow for quantitative analysis using an isotope-labeled internal standard.

Experimental Protocol: Quantification of 1,2,4-TCB in Water by GC-MS

This protocol outlines a generalized procedure. Specific parameters must be optimized based on instrumentation and regulatory requirements.

-

Standard Preparation:

-

Prepare a stock solution of unlabeled 1,2,4-TCB in a suitable solvent (e.g., methanol) at a certified concentration (e.g., 100 µg/mL).

-

Prepare a separate stock solution of 1,2,4-Trichlorobenzene-d₃ at a similar concentration.

-

Create a series of calibration standards by diluting the unlabeled stock solution to various concentrations and spiking each with a fixed amount of the deuterated internal standard (IS) solution.

-

-

Sample Preparation:

-

Collect a defined volume of the water sample (e.g., 100 mL).

-

Spike the sample with the same fixed amount of the 1,2,4-Trichlorobenzene-d₃ IS solution used in the calibration standards.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane or hexane), shaking vigorously, and allowing the layers to separate.

-

Collect the organic layer. Repeat the extraction process on the aqueous layer to ensure quantitative recovery.

-

Combine the organic extracts and concentrate them to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the Gas Chromatograph.

-

Separation: Use a capillary column (e.g., DB-5ms) with a temperature program that effectively separates 1,2,4-TCB from other potential contaminants. Due to their near-identical physicochemical properties, the unlabeled analyte and the deuterated standard will co-elute.

-

Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for unlabeled 1,2,4-TCB (e.g., m/z 180 or 182).

-

Simultaneously, monitor the corresponding ion for 1,2,4-Trichlorobenzene-d₃ (e.g., m/z 183 or 185).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus the concentration of the analyte for each calibration standard.

-

Calculate the same peak area ratio for the unknown sample.

-

Determine the concentration of 1,2,4-TCB in the sample by interpolating its area ratio from the calibration curve.

-

Diagram 2: Molecular Structures and Key Distinction

Caption: Comparison of unlabeled and deuterated 1,2,4-Trichlorobenzene structures.

Conclusion

While chemically and physically almost identical, unlabeled 1,2,4-Trichlorobenzene and its deuterated analog, 1,2,4-Trichlorobenzene-d₃, possess critically different spectroscopic properties. The key distinction is the +3 Da mass difference, which allows for their unambiguous differentiation by mass spectrometry. This property, combined with their identical behavior during sample preparation and chromatography, establishes 1,2,4-Trichlorobenzene-d₃ as the ideal internal standard for high-precision, accurate quantification of the parent compound. The principles and protocols described herein underscore the power of isotopic labeling in overcoming the challenges of analytical variability, ensuring the generation of trustworthy and reproducible data in environmental, industrial, and research settings.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,2,4-Trichlorobenzene-d3 D 98atom 2199-72-6 [sigmaaldrich.com]

- 5. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]

- 8. 1,2,4-TRICHLOROBENZENE (D3) CAS#: 2199-72-6 [m.chemicalbook.com]

- 9. 1,2,4-Trichlorobenzene CAS#: 120-82-1 [m.chemicalbook.com]

- 10. 1,2,4-trichlorobenzene [stenutz.eu]

- 11. This compound D 98atom 2199-72-6 [sigmaaldrich.com]

- 12. 1,2,4-TRICHLOROBENZENE (D3) CAS#: 2199-72-6 [amp.chemicalbook.com]

- 13. 1,2,4-Trichlorobenzene(120-82-1) 1H NMR spectrum [chemicalbook.com]

- 14. Leading Chlorobenzene Supplier [chlorobenzene.ltd]

- 15. m.youtube.com [m.youtube.com]

- 16. isotope.com [isotope.com]

Methodological & Application

Application Notes and Protocols: Leveraging 1,2,4-Trichlorobenzene-d3 as an Internal Standard in GC/MS Analysis

Introduction: The Imperative for Precision in Quantitative GC/MS

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex matrices.[1][2] However, the inherent variability in sample preparation, injection volume, and instrument response can introduce significant errors, compromising the accuracy and precision of quantitative analyses.[3][4] To mitigate these variables, the use of an internal standard (IS) is a well-established and highly effective strategy.[3][5] An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls, which closely mimics the chemical and physical behavior of the analyte(s) of interest.[5][6][7] By normalizing the analyte's response to that of the internal standard, variations introduced during the analytical workflow can be effectively corrected, leading to more robust and reliable quantitative results.[3][8][9]

This application note provides a comprehensive guide to the theory, selection, and practical application of 1,2,4-Trichlorobenzene-d3 (TCB-d3) as an internal standard in GC/MS analysis, particularly for semi-volatile organic compounds (SVOCs).

The Rationale for this compound: A Chemist's Perspective

The selection of an appropriate internal standard is paramount for the success of a quantitative GC/MS method.[6] An ideal internal standard should possess several key characteristics:

-

Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization (if any), and chromatographic separation.[7]

-

Chromatographic Resolution: It must be well-resolved from all other sample components and the analytes of interest in the gas chromatogram.[3]

-

Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[5][7]

-

High Purity: The internal standard must be of high and known purity to ensure accurate preparation of standard solutions.[5]

Deuterated analogs of target analytes often represent the gold standard for internal standards in mass spectrometry-based methods.[3][5][8] The substitution of hydrogen atoms with deuterium results in a compound with nearly identical physicochemical properties to its non-deuterated counterpart but with a distinct mass-to-charge ratio (m/z) that allows for clear differentiation by the mass spectrometer.[5]

This compound emerges as an excellent internal standard for a range of semi-volatile organic compounds due to its favorable properties:

-